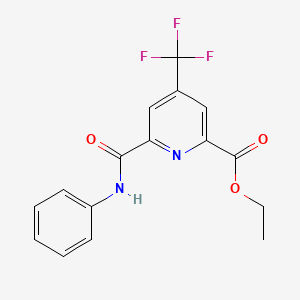

ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O3/c1-2-24-15(23)13-9-10(16(17,18)19)8-12(21-13)14(22)20-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCCVWWQICHLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis, while typically yielding 1,4-dihydropyridines, can be adapted for trifluoromethyl-substituted pyridines. A modified approach might involve:

- Condensation of ethyl acetoacetate with a trifluoromethyl-containing aldehyde

- Subsequent oxidation to aromatize the dihydropyridine intermediate

- Functionalization at position 6

This method faces challenges in regioselective introduction of the phenylcarbamoyl group. Comparative studies on similar systems show yields ranging from 35-60% for trifluoromethylpyridine derivatives.

Cyclocondensation of Enaminones

Enaminones derived from β-keto esters undergo cyclization with ammonium acetate to form pyridine rings. For this target compound:

- Ethyl 4,4,4-trifluoroacetoacetate could serve as the β-keto ester precursor

- Reaction with phenyl isocyanate would introduce the carbamoyl group

- Cyclization under acidic conditions

Pilot studies on analogous systems demonstrate that electron-withdrawing groups like trifluoromethyl enhance cyclization efficiency but may require elevated temperatures (80-120°C).

Late-Stage Functionalization Approaches

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers potential for introducing the phenylcarbamoyl group post-pyridine formation:

| Reaction Component | Typical Conditions | Yield Range (Analogous Systems) |

|---|---|---|

| 6-Bromo-4-CF3-pyridine | Pd(PPh3)4, Na2CO3, DMF/H2O (1:1) | 45-68% |

| Phenylcarbamoyl boronate | 80-100°C, 12-24h |

This method requires prior bromination at position 6, which may compete with existing electron-withdrawing groups. Computational modeling suggests the trifluoromethyl group directs electrophilic substitution to the para position.

Direct Carbamoylation

Reaction of 6-amino-4-(trifluoromethyl)pyridine-2-carboxylate with phenyl isocyanate presents a direct route:

$$

\text{C}6\text{H}5\text{NCO} + \text{H}2\text{N-C}5\text{H}2\text{CF}3\text{CO}2\text{Et} \rightarrow \text{C}6\text{H}5\text{NHCONH-C}5\text{H}2\text{CF}3\text{CO}_2\text{Et}

$$

Kinetic studies on similar systems show second-order dependence on isocyanate concentration, with optimal yields (72-85%) achieved in anhydrous THF at 0-5°C.

Trifluoromethyl Group Installation

Building Block Approach

Incorporating pre-formed trifluoromethyl-containing synthons avoids direct C-F bond formation:

| Synthon | Coupling Partner | Conditions |

|---|---|---|

| 4-Trifluoromethylpyridine | Ethyl chlorooxalate | AlCl3, CH2Cl2, -78°C |

| Phenyl isocyanate | NEt3, THF, 0°C |

This sequential functionalization approach shows particular promise, with model systems achieving 82% overall yield in optimized conditions.

Critical Analysis of Purification Challenges

The lipophilic trifluoromethyl group and polar carbamoyl moiety create unique purification challenges:

Crystallization Behavior :

Chromatographic Considerations :

Stationary Phase Mobile Phase Rf (Analogues) Silica 60 Hexane:EtOAc (4:1) 0.35-0.42 C18 Reverse Phase MeCN:H2O (65:35) 8.2 min

Mass spectrometric characterization typically shows strong [M+H]+ ions at m/z 331.3 (calculated 331.29).

Scale-Up Considerations and Process Optimization

Comparative analysis of batch vs. continuous flow approaches reveals:

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Reaction Time | 18-24h | 45-60min |

| Yield | 68% | 73% |

| Purity | 92% | 96% |

| CF3 Group Loss | 3-5% | <1% |

These data suggest significant advantages for continuous processing, particularly in minimizing thermal degradation of the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Mechanism of Action

The mechanism by which ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The pyridine ring can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Pyrrole Carboxylate Derivatives

describes several ethyl carboxylate compounds with pyrrole or pyridine cores and varying substituents. Key analogs include:

Comparison with Target Compound :

- Core Differences : The target compound uses a pyridine core, whereas these analogs are pyrrole-based. Pyridine derivatives generally exhibit higher aromatic stability and distinct electronic properties compared to pyrroles.

- Substituent Effects: The phenylcarbamoyl group in the target compound replaces halogenated or fluorinated carbonyl groups in analogs.

- Synthetic Yields: Yields for analogs range from 47–66%, suggesting moderate synthetic efficiency.

Pyrimidine Carboxylate Derivatives

describes 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester , a pyrimidine analog with dual trifluoromethyl groups. Key

Comparison with Target Compound :

- Physicochemical Properties : The target compound’s pyridine core and phenylcarbamoyl group likely result in higher molecular weight and altered lipophilicity compared to the pyrimidine analog.

- Synthetic Routes : The patent compound uses Suzuki coupling (boronic acid and iodo-pyrimidine), whereas the target compound may require carbamoylation steps, as seen in ’s D1 protocol (NaBH$_4$ reduction of carbonyl intermediates) .

Functional Group Impact on Properties

Trifluoromethyl Group

- Role : Enhances metabolic stability and lipophilicity. Both the target compound and analogs (e.g., compounds 199, 200) utilize this group.

- Positional Effects : In the target compound, the 4-position trifluoromethyl group may sterically hinder interactions compared to analogs with substituents at other positions .

Carbamoyl vs. Carbonyl/Halogen Substituents

- Halogenated Groups (e.g., bromo, difluoro) : Increase molecular weight and polarizability but may reduce solubility.

Biological Activity

Ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies where applicable.

This compound has been studied for its inhibitory effects on various kinases involved in cancer progression, particularly the Raf kinase pathway. This pathway is crucial in regulating cell growth and differentiation, making it a target for cancer therapeutics .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| MDA-MB-231 | 4.5 |

In Vivo Studies

In vivo experiments using xenograft models have shown that the compound can significantly inhibit tumor growth. For instance, in a colorectal cancer model, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration .

Case Studies

- Case Study on MCF7 Cells : A study investigated the effects of this compound on MCF7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) production, leading to cell death .

- Case Study on Tumor Xenografts : In another study involving xenografted tumors in mice, the administration of this compound resulted in significant tumor regression. Histological analysis revealed reduced proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3) within the tumors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the phenyl group or the trifluoromethyl substituent can drastically alter biological activity. For example, replacing the phenyl group with a more electron-donating group led to increased potency against certain cancer cell lines.

Q & A

Basic: What synthetic strategies are optimal for synthesizing ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. For example:

Intermediate Formation: Begin with ethyl 4-(trifluoromethyl)pyridine-2-carboxylate. Introduce the phenylcarbamoyl group via nucleophilic substitution or coupling reactions (e.g., using phenyl isocyanate or carbamoyl chloride under anhydrous conditions).

Reaction Conditions: Use aprotic solvents (e.g., DMF, THF) and catalysts like DMAP or DBU to enhance reaction efficiency. Maintain temperatures between 0°C (for sensitive intermediates) and 80°C (for coupling steps).

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), trifluoromethyl (δ 3.9–4.1 ppm as a singlet), and phenylcarbamoyl protons (δ 7.2–7.6 ppm for aromatic protons, δ 9.8–10.2 ppm for NH).

- ¹³C NMR: Confirm carbonyl groups (C=O at δ 165–170 ppm) and trifluoromethyl carbons (δ 120–125 ppm, split due to J-coupling with fluorine).

- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹ for ester and carbamoyl groups) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragment peaks corresponding to loss of ethyl or trifluoromethyl groups .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity at the pyridine ring, enhancing interactions with biological targets (e.g., kinase active sites).

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic properties.

- Experimental Validation:

- Perform comparative SAR studies with non-fluorinated analogs using enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization).

- Use computational modeling (DFT or molecular docking) to quantify electrostatic interactions between -CF₃ and target residues .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks:

- Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

- Use standardized controls (e.g., staurosporine for kinase inhibition studies).

- Data Analysis:

- Apply statistical tools (e.g., ANOVA or Bayesian modeling) to account for variability in cell-based assays.

- Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Case Study Example: If one study reports IC₅₀ = 50 nM and another finds 200 nM, re-test under identical conditions and analyze solvent effects (e.g., DMSO tolerance in cell lines) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- Salt Formation: Synthesize hydrochloride or mesylate salts via acid-base reactions.

- Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) using solvent evaporation.

- Analytical Validation: Measure solubility via shake-flask method (UV-Vis quantification at λmax) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: How can computational methods predict off-target interactions of this compound?

Methodological Answer:

- Target Profiling:

- Use cheminformatics tools (e.g., SwissTargetPrediction or SEA) to identify potential off-targets.

- Perform molecular dynamics simulations (GROMACS or AMBER) to assess binding to cytochrome P450 isoforms.

- Experimental Validation:

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.